molecular formula C14H9Cl2NOS B094921 2-Chloro-10-(chloroacetyl)-10H-phenothiazine CAS No. 16189-69-8

2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Cat. No. B094921
CAS RN: 16189-69-8
M. Wt: 310.2 g/mol
InChI Key: FXCKKLUGQMWBDD-UHFFFAOYSA-N
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Description

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound that has been extensively studied for its potential in medicinal chemistry due to its diverse pharmacological properties. The chloroacetyl group at the 10-position introduces reactivity that allows for further chemical modifications, which can lead to the synthesis of a variety of phenothiazine derivatives with expected medicinal value .

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves the introduction of functional groups at the 10-position of the phenothiazine core. For instance, 10-chloroacetylphenothiazine is a key intermediate that can react with different nucleophiles to yield various substituted phenothiazines. In one study, 10-chloroacetylphenothiazine was treated with phenols and salts of some acids under different conditions to produce 2-substituted acetylphenothiazines . Another approach involved the reaction of 10-chloroacetylphenothiazine with potassium salt of N,N-disubstituted dithiocarbamic acid derivatives to synthesize 10-[2-(N,N-disubstituted thiocarbamoylthio)acetyl]phenothiazine derivatives .

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives can be complex, with the potential for isomerism and chirality. For example, a cocrystal containing two isomeric molecules of phenothiazine derivatives was synthesized, demonstrating the structural diversity that can be achieved with different synthetic approaches. The isomers differed by the localization of the double bond in the cyclopentadiene ring, and the crystal structure was stabilized by weak π–π interactions .

Chemical Reactions Analysis

Phenothiazine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The chloroacetyl group, in particular, is amenable to nucleophilic substitution reactions, which can be exploited to introduce a wide range of substituents. This reactivity is utilized in the synthesis of compounds with potential anticholinergic activity, where the chloroacetyl group is a key moiety for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine and its derivatives are influenced by the substituents attached to the phenothiazine core. These properties are crucial for determining the compound's suitability for medicinal applications. For instance, the introduction of different substituents can affect the solubility, stability, and biological activity of the compounds. The anticholinergic activity of some phenothiazine derivatives was assessed, indicating the importance of structure-activity relationships in the design of new pharmaceutical agents .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel derivatives of phenothiazine, including 2-chloro-10-(chloroacetyl)-10H-phenothiazine, have been synthesized and evaluated for their antimicrobial, antitubercular, antioxidant, and anticancer activities. These compounds demonstrated moderate-to-significant antibacterial and antifungal activity. Specific compounds showed promising antioxidant activity and significant activity against human cervical cancer cell lines (Rajasekaran & Devi, 2012).

Medicinal Chemistry

In medicinal chemistry, the synthesis of 2-chloroacetyl phenothiazines has been explored, yielding 2-substituted acetylphenothiazines with potential pharmaceutical value. Preliminary pharmacological screening indicated tranquilizing activity for some of these compounds (Abu-Shady et al., 1976).

Anticancer Research

Research into the anticancer properties of phenothiazine derivatives has been significant. Specific compounds synthesized from 2-chloro-10-(chloroacetyl)-10H-phenothiazine showed high activity against breast cancer cell lines, demonstrating the potential of these compounds in cancer treatment (Ahmed et al., 2018).

Antitubercular Activity

A new series of phenothiazine derivatives has been synthesized and evaluated for their antitubercular activity. These compounds showed effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Makwane & Dua, 2018).

Antioxidant Properties

The aminoacyl phenothiazine derivatives, based on compounds like cytisine, anabasine, and d-pseudoephedrine, have been synthesized. These compounds, including derivatives of 2-chloro-10-(chloroacetyl)-10H-phenothiazine, exhibited pronounced antioxidant activity, underscoring their potential use in oxidative stress-related conditions (Kulakov, 2010).

Potential in Battery Technology

The application of phenothiazine molecules, including 2-chloro-10-(chloroacetyl)-10H-phenothiazine, has been explored in lithium-ion battery technology. These molecules are investigated as redox shuttle additives for overcharge and overdischarge protection, showing stability and effectiveness in this role (Buhrmester et al., 2006).

Conformational Similarities to Dopamine

Studies have shown that phenothiazine drugs, including chlorpromazine (a derivative of 2-chloro-10-(chloroacetyl)-10H-phenothiazine), share conformational similarities with dopamine. This correlation is relevant to their antischizophrenic efficacy, suggesting a potential mechanism of action (Horn & Snyder, 1971).

properties

IUPAC Name

2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCKKLUGQMWBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311347
Record name 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
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Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-10-(chloroacetyl)-10H-phenothiazine

CAS RN

16189-69-8
Record name 16189-69-8
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Record name 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one
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